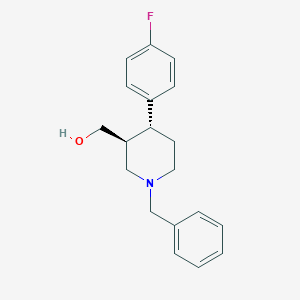

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol

Descripción general

Descripción

El ácido glicirretínico es un compuesto triterpenoide que se obtiene principalmente de las raíces de la planta de regaliz, Glycyrrhiza glabra . Este compuesto presenta una variedad de notables atributos biológicos, que incluyen efectos antiinflamatorios, antitumorales, antibacterianos, antivirales y antioxidantes . El ácido glicirretínico es la aglicona de la glicirrizina, que es un componente bioactivo importante del regaliz .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido glicirretínico puede sintetizarse mediante la hidrólisis de la glicirrizina, que implica la eliminación de grupos de ácido glucurónico . Este proceso puede llevarse a cabo utilizando hidrólisis ácida, donde la glicirrizina se trata con ácido sulfúrico en condiciones controladas . Otro método implica el uso de Saccharomyces cerevisiae modificada metabólicamente, donde se introduce en las células de levadura toda la ruta biosintética del ácido glicirretínico .

Métodos de producción industrial: La producción industrial tradicional del ácido glicirretínico implica la extracción de la glicirrizina de las raíces de regaliz, seguida de la hidrólisis ácida para obtener ácido glicirretínico . Este método no es ecológico y puede devastar las tierras de cultivo. Un enfoque alternativo implica el uso de fábricas celulares de levadura modificadas metabólicamente, que proporcionan un método más sostenible y eficiente para producir ácido glicirretínico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido glicirretínico experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del ácido glicirretínico, que presentan actividades biológicas mejoradas y propiedades farmacológicas mejoradas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

a. Inhibition of Tyrosinase

One of the most significant applications of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol is its role as a potential inhibitor of the enzyme tyrosinase (TYR). TYR plays a crucial role in melanin biosynthesis, and its inhibition is a strategic approach for treating hyperpigmentation disorders. Research has shown that derivatives of this compound can effectively inhibit TYR activity, making them promising candidates for further development as therapeutic agents against conditions such as melasma and age spots .

b. Antimicrobial Properties

Studies have indicated that piperidine derivatives possess antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various bacterial strains. Preliminary investigations into related compounds suggest that modifications in the piperidine structure can lead to increased antibacterial activity, which warrants further exploration for potential pharmaceutical applications .

Synthesis and Chemical Properties

a. Synthetic Routes

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with benzyl and fluorophenyl groups. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .

b. Chemical Characterization

The compound has a molecular weight of approximately 299.4 g/mol and is characterized by its specific InChI and SMILES representations. Understanding these chemical properties is essential for predicting its behavior in biological systems and its interactions with target enzymes or receptors .

Case Studies and Research Findings

a. Tyrosinase Inhibition Studies

In one notable study, several derivatives based on the 4-fluorobenzylpiperazine framework were synthesized and evaluated for their inhibitory effects on TYR derived from Agaricus bisporus. The results demonstrated that certain compounds exhibited low micromolar IC50 values, indicating strong inhibitory potential. These findings highlight the importance of structural modifications in enhancing the efficacy of piperidine-based inhibitors .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 1 | 5.2 | Strong Inhibitor |

| Compound 2 | 12.3 | Moderate Inhibitor |

| This compound | TBD | TBD |

b. Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated varying degrees of effectiveness against common pathogens, suggesting that this compound could be further developed into an antimicrobial agent.

Mecanismo De Acción

El ácido glicirretínico ejerce sus efectos a través de diversos objetivos moleculares y vías:

Efectos antiinflamatorios: Inhibe la expresión de mediadores inflamatorios como la molécula de adhesión intercelular-1, el factor de necrosis tumoral-alfa, la ciclooxigenasa-2 y la sintasa de óxido nítrico inducible al inhibir la vía del factor nuclear-kappa B.

Efectos antivirales: Inhibe la replicación de varios virus al interferir con los procesos de entrada y replicación viral.

Comparación Con Compuestos Similares

El ácido glicirretínico se compara con otros compuestos triterpenoides similares, como el ácido oleanólico y el ácido ursólico .

Ácido oleanólico: Tanto el ácido glicirretínico como el ácido oleanólico presentan actividades antiinflamatorias y antitumorales.

Ácido ursólico: De forma similar al ácido glicirretínico, el ácido ursólico también posee propiedades antiinflamatorias y antioxidantes.

Lista de compuestos similares:

- Ácido oleanólico

- Ácido ursólico

- Ácido betulínico

- Ácido maslínico

El ácido glicirretínico destaca por su combinación única de actividades biológicas y su potencial para aplicaciones terapéuticas en diversos campos.

Actividad Biológica

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, also known as (1-(4-fluorobenzyl)piperidin-3-yl)methanol, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H18FNO and a molecular weight of approximately 223.287 g/mol. Its structure features a piperidine ring with a 4-fluorobenzyl group at the first position and a hydroxymethyl group at the third position. The incorporation of the fluorine atom enhances lipophilicity, which may influence its biological interactions and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions such as reduction and alkylation. These methods allow flexibility in modifying the structure for further research and development .

Pharmacological Profile

Studies have indicated that this compound exhibits various pharmacological activities, including:

- Antidepressant Effects : Similar compounds have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antiviral Activity : Research into related piperidine derivatives has suggested potential antiviral properties, particularly against retroviruses like HIV .

- CNS Activity : The compound's ability to cross the blood-brain barrier may contribute to its effects on central nervous system disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the piperidine structure affect biological activity. For example, variations in substituents on the aromatic rings can significantly alter potency and selectivity for specific receptors. A notable finding is that compounds with enhanced lipophilicity tend to exhibit increased binding affinity to target receptors .

Case Studies

- Antidepressant Activity : A study explored the effects of this compound in animal models of depression. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent.

- Antiviral Efficacy : In vitro assays demonstrated that related piperidine derivatives inhibited HIV replication. The mechanism appears to involve interference with viral entry or replication processes, highlighting the need for further exploration of this compound's antiviral properties .

- CNS Effects : Behavioral studies in rodents showed that this compound could modulate anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Data Tables

Propiedades

IUPAC Name |

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJBFRPEBTCSA-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446987 | |

| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201855-60-9 | |

| Record name | (3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201855-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201855609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((3S,4R)-1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-3-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCZ79F59E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.